![molecular formula C23H24N4O3 B2939229 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1206995-17-6](/img/structure/B2939229.png)
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, an oxadiazole ring, and a quinazoline dione structure. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the phenyl group might undergo electrophilic aromatic substitution, and the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar structures have moderate to high polarity due to the presence of multiple heteroatoms and polar functional groups .Scientific Research Applications
Scientific Research Applications of Quinazoline Derivatives
1. Medicinal Chemistry and Drug Discovery
Quinazoline derivatives have been extensively studied for their medicinal properties. For example, research by Snow et al. (2002) on imidazo[4,5-h]isoquinolin-7,9-dione derivatives highlighted their potential as adenosine 5'-triphosphate competitive inhibitors of lck kinase, a protein involved in T-cell activation and signaling pathways. This study underscores the utility of quinazoline derivatives in developing treatments for immune-related conditions and potentially cancer due to their kinase inhibition capabilities (Snow et al., 2002).
2. Synthesis and Chemical Properties
The versatility of quinazoline derivatives in chemical synthesis is evident from research on their preparation and structural characteristics. For instance, Candan et al. (2001) provided detailed insights into the crystal structure of a quinazoline derivative, highlighting the importance of these compounds in understanding molecular architecture and interactions in the field of analytical chemistry and material science (Candan et al., 2001).
3. Environmental and Green Chemistry
Quinazoline derivatives are also explored for their applications in green chemistry. Patil et al. (2008) discussed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide, showcasing a sustainable approach to chemical synthesis that leverages carbon dioxide, a greenhouse gas, as a raw material (Patil et al., 2008).
4. Agricultural Chemistry
In the context of agriculture, He et al. (2020) investigated pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Their work highlights the role of quinazoline derivatives in developing herbicides to control resistant weeds, indicating the compound's potential utility in enhancing agricultural productivity and managing crop health (He et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. For example, compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
The interaction between a compound and its target often involves the formation of a complex that alters the function of the target. For instance, CDK2 inhibitors bind to the active site of the enzyme, preventing it from phosphorylating other proteins and thus halting cell cycle progression .
Biochemical Pathways
The effect of a compound on biochemical pathways depends on its target. In the case of CDK2 inhibitors, they would affect the cell cycle and potentially other pathways regulated by CDK2 .
Result of Action
The cellular and molecular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, inhibiting CDK2 could halt cell cycle progression, potentially leading to cell death .
properties
IUPAC Name |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-4-5-6-11-27-22(28)18-10-9-17(13-19(18)24-23(27)29)21-25-20(26-30-21)16-8-7-14(2)15(3)12-16/h7-10,12-13H,4-6,11H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBIIGIMTKVCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.